molecular formula C14H13BrO2 B1273575 1-(Benzyloxy)-4-bromo-2-methoxybenzene CAS No. 63057-72-7

1-(Benzyloxy)-4-bromo-2-methoxybenzene

Cat. No. B1273575
CAS RN: 63057-72-7
M. Wt: 293.15 g/mol
InChI Key: AEGJXXCGTFMRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(Benzyloxy)-4-bromo-2-methoxybenzene" is a benzene derivative that contains a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring. This structure suggests potential reactivity typical of aromatic compounds substituted with electron-donating and electron-withdrawing groups, which can influence its chemical behavior in synthetic applications.

Synthesis Analysis

The synthesis of related compounds often involves reactions that introduce functional groups to aromatic systems. For instance, the Knoevenagel reaction was used to synthesize photoluminescent phenylene vinylene oligomers by reacting (4-methoxyphenyl)acetonitrile with different aldehydes . Similarly, the synthesis of complex molecules like 2-aryl-6-methoxy-3-methyl-5-[N-(benzenesulfonyl)amino]-2,3-dihydrobenzofurans was achieved through Lewis acid-promoted reactions involving electron-rich propenylbenzenes . These methods could potentially be adapted for the synthesis of "1-(Benzyloxy)-4-bromo-2-methoxybenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(Benzyloxy)-4-bromo-2-methoxybenzene" has been characterized by X-ray crystallography. For example, the crystal structure of a 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene carbonitrile revealed a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . This information is valuable as it provides insight into how substituents might affect the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

The presence of a bromine atom in "1-(Benzyloxy)-4-bromo-2-methoxybenzene" suggests that it could undergo various chemical reactions, such as nucleophilic aromatic substitution or coupling reactions. For instance, iodobenzene-catalyzed cyclization reactions have been used to synthesize related structures . Additionally, asymmetric reactions involving 2-methoxy-1,4-benzoquinones with styrenyl systems have been reported, which could be relevant for enantioselective syntheses involving "1-(Benzyloxy)-4-bromo-2-methoxybenzene" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Benzyloxy)-4-bromo-2-methoxybenzene" can be inferred from related compounds. For example, the photophysical characteristics of certain dyes were investigated in different states, including the liquid crystalline state and isotropic melt . The light-emitting performance of a related monomer was also studied, indicating potential applications in optoelectronic devices . The crystal structures of related compounds provide information on intermolecular interactions and packing in the solid state, which can influence the compound's melting point, solubility, and stability .

Scientific Research Applications

Application 1: Synthesis of Chalcone Derivatives

  • Summary of the Application : Chalcone derivatives have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
  • Methods of Application or Experimental Procedures : The specific compound “1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one” was synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

Application 2: Synthesis of Liquid Crystalline Materials

  • Summary of the Application : The terminal benzyloxy group can affect the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base .
  • Methods of Application or Experimental Procedures : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated .
  • Results or Outcomes : The effect of the terminal benzyloxy group on the mesomorphic properties of these liquid crystalline materials was described .

Application 3: Synthesis of 7-Hydroxy-Oxindole-3-Acetic Acid

  • Summary of the Application : 1-Benzyloxy-3-methyl-2-nitrobenzene, a compound similar to “1-(Benzyloxy)-4-bromo-2-methoxybenzene”, may be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcome of this application is the synthesis of 7-hydroxy-oxindole-3-acetic acid .

Application 4: Benzylic Oxidations and Reductions

  • Summary of the Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
  • Methods of Application or Experimental Procedures : This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .
  • Results or Outcomes : The results of this application include the enhanced reactivity of benzylic halides due to the adjacent aromatic ring .

Application 5: Synthesis of Substituted Nitrobenzenes

  • Summary of the Application : “1-Benzyloxy-3-methyl-2-nitrobenzene”, a compound similar to “1-(Benzyloxy)-4-bromo-2-methoxybenzene”, may be used in the synthesis of substituted nitrobenzenes .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcome of this application is the synthesis of substituted nitrobenzenes .

Application 6: Synthesis of 1-(benzyloxy)-2-bromo-4-chlorobenzene

  • Summary of the Application : “1-(benzyloxy)-2-bromo-4-chlorobenzene” is a compound similar to “1-(Benzyloxy)-4-bromo-2-methoxybenzene”. It is used in various organic synthesis applications .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcome of this application is the synthesis of "1-(benzyloxy)-2-bromo-4-chlorobenzene" .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It includes understanding how to safely handle, store, and dispose of the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be explored.


I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

4-bromo-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJXXCGTFMRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394191
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-bromo-2-methoxybenzene

CAS RN

63057-72-7
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of bromo phenol 1 (10.0 g, 49.2 mmol), K2CO3 (10.2 g, 73.9 mmol) and benzyl bromide (6.2 mL, 51.7 mmol) in acetone (100 mL) was stirred at room temperature for 18 h. Volatiles were evaporated to yield 2 (14.7 g, 94%) as a colorless syrup which upon standing transformed into a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-bromo-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-4-bromo-2-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(Benzyloxy)-4-bromo-2-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(Benzyloxy)-4-bromo-2-methoxybenzene
Reactant of Route 5
1-(Benzyloxy)-4-bromo-2-methoxybenzene
Reactant of Route 6
1-(Benzyloxy)-4-bromo-2-methoxybenzene

Citations

For This Compound
28
Citations
DV Shishov, EV Nurieva, NA Zefirov… - Mendeleev …, 2014 - infona.pl
… ]trideca-2,4,6-trien-8-one was synthesized from 1-benzyloxy-4-bromo-2-methoxybenzene in six steps comprising Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular …
Number of citations: 13 www.infona.pl
SY Lin, CL Chen, YJ Lee - The Journal of Organic Chemistry, 2003 - ACS Publications
… In the case of 5 and the known 1-benzyloxy-4-bromo-2-methoxybenzene, 9 however, the palladium-catalyzed reaction with (Me 3 Sn) 2 to give 2-arylbenzofuran 7 was unsuccessful. …
Number of citations: 74 pubs.acs.org
K Pericherla, AN Shirazi, VK Rao, RK Tiwari… - Bioorganic & medicinal …, 2013 - Elsevier
Simple and efficient synthesis of quebecol and a number of its analogs was accomplished in five steps. The synthesized compounds were evaluated for antiproliferative activities …
Number of citations: 26 www.sciencedirect.com
EV Nurieva, NA Zefirov, AV Mamaeva… - Mendeleev …, 2017 - Elsevier
… Conjugate addition of arylcuprate obtained from 1-benzyloxy-4-bromo-2-methoxybenzene to rac-5-butylcyclo hex2-en-1-one 610 afforded ketone 8a in a moderate yield (Scheme 1). A …
Number of citations: 9 www.sciencedirect.com
L Tang, LY Chen, ZH Jia, H Zheng, ZR Li… - Chemistry of Heterocyclic …, 2023 - Springer
N-Methylene conjugate of (–)-cytisine and (4', 7-dihydroxy-3'-methoxy) isoflavone, extracted from Sophora alopecuroides L., has been designed and synthesized in 7 steps with 50.6% …
Number of citations: 4 link.springer.com
S Chaimanee, M Pohmakotr, C Kuhakarn… - Organic & …, 2017 - pubs.rsc.org
The first asymmetric synthesis of ent-fragransin C1 was reported. The key step involves an intramolecular C–O bond formation (furan ring formation) via chemoselective generation of …
Number of citations: 17 pubs.rsc.org
CHO MeO - … TO THE TOTAL SYNTHESIS OF A NOVEL …, 2008 - ukzn-dspace.ukzn.ac.za
… ) afforded 1-benzyloxy-4-bromo-2-methoxybenzene (133)(0.85 g, 85%) as a white solid. … (170)[freshly prepared from refluxing 1-benzyloxy-4-bromo-2-methoxybenzene (0.9 g, 3 mmol) …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
K Li, RF Helm - 2000 - degruyter.com
… A solution of 1-benzyloxy-4-bromo-2-methoxybenzene (0.48 g, 1.64 mmol) in THF (5 ml) was stirred and cooled to - 60 C, and n-BuLi (0.66 ml, 2.5 M solution in hexanes) was added …
Number of citations: 6 www.degruyter.com
T Takubo, N Kikuchi, H Nishiwaki… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… To a solution of 1-benzyloxy-4-bromo-2-methoxybenzene (1.18 g, 4.03 mmol) in THF (10 mL) was added n-BuLi (1.92 mL, 2.7 M in hexane, 5.18 mmol) at −70 C. The reaction solution …
Number of citations: 1 pubs.rsc.org
LN Lundgren, T Popoff, O Theander - Acta Chem. Scand. B, 1982 - actachemscand.org
… 1-Benzyloxy-4-bromo-2-methoxybenzene (6.9 g, 25 mmol) was allowed to react with magnesium metal (0.52 g, 21.3 g-atom) and 2,3-0-isopropylideneo-glyceraldehyde (1.8 g, 16 mmol…
Number of citations: 23 actachemscand.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.